molecular formula C17H12BrN3OS2 B2842852 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865544-55-4

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2842852
CAS RN: 865544-55-4
M. Wt: 418.33
InChI Key: VONTWJQLGYJVRS-LVZFUZTISA-N
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Description

The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They have also been studied for their cytotoxic and antibacterial activities .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The synthesis of these compounds involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction .


Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure .

Scientific Research Applications

Anticancer Activity

The compound’s cytotoxic potential has been investigated against human cancer cell lines. Researchers synthesized a series of 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole derivatives. These compounds were obtained through 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction. The results demonstrated good cytotoxicity against MCF-7 and HeLa cancer cells, comparable to the standard drug Cisplatin .

Antibacterial Properties

In addition to its anticancer potential, this compound has been evaluated for antibacterial activity. The newly synthesized triazole derivatives exhibited moderate to good antibacterial effects against various bacterial strains. This research contributes to the ongoing quest for effective antibacterial agents, especially in light of increasing bacterial resistance .

Insecticidal Potential

Another intriguing application lies in the field of pest control. Some synthesized compounds demonstrated favorable insecticidal properties, particularly against pests like the oriental armyworm and diamondback moth. These findings highlight the compound’s potential as a novel pesticide .

Materials Science

The distinctive structure of this compound opens up possibilities in materials science. Researchers have explored its use in various applications, from pharmaceuticals to novel materials. Its unique properties may contribute to advancements in drug delivery systems, sensors, or other functional materials .

Heterocyclic Chemistry

As a heterocycle containing a 1,2,3-triazole moiety, this compound is of interest to medicinal chemists. Novel chemotherapeutics that selectively target specific cellular processes without significant side effects are highly sought after. Researchers continue to investigate its potential in this context .

Drug Development

Given the compound’s diverse properties, it could serve as a scaffold for designing new drugs. Medicinal chemists may explore modifications to enhance its efficacy, selectivity, and safety profile. Such efforts contribute to the ongoing development of innovative therapeutics .

Mechanism of Action

The mechanism for the antidepressant activity of certain benzo[d]thiazol derivatives may be via increasing the concentrations of serotonin and norepinephrine .

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS2/c1-2-21-13-6-4-11(18)8-15(13)24-17(21)20-16(22)10-3-5-12-14(7-10)23-9-19-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONTWJQLGYJVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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